molecular formula C10H14FN B6203903 4-fluoro-2-methyl-5-(propan-2-yl)aniline CAS No. 1697233-87-6

4-fluoro-2-methyl-5-(propan-2-yl)aniline

Cat. No.: B6203903
CAS No.: 1697233-87-6
M. Wt: 167.2
InChI Key:
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Description

4-fluoro-2-methyl-5-(propan-2-yl)aniline is an organic compound with the molecular formula C10H14FN It is a fluorinated aniline derivative, characterized by the presence of a fluorine atom at the fourth position, a methyl group at the second position, and an isopropyl group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-methyl-5-(propan-2-yl)aniline can be achieved through several synthetic routes. One common method involves the nitration of 4-fluoro-2-methyl-5-(propan-2-yl)benzene, followed by reduction of the nitro group to an amine. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to yield the desired aniline derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-methyl-5-(propan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the functional groups on the benzene ring.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) is often used for reduction reactions.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or nitrated derivatives.

Scientific Research Applications

4-fluoro-2-methyl-5-(propan-2-yl)aniline has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those containing hindered amine motifs.

    Material Science: It is utilized in the synthesis of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-fluoro-2-methyl-5-(propan-2-yl)aniline involves its interaction with various molecular targets. The fluorine atom and other substituents on the benzene ring can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological pathways and result in specific pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-2-methyl-5-(propan-2-yl)benzene: Lacks the amino group, making it less reactive in certain chemical reactions.

    4-fluoro-2-methyl-5-(propan-2-yl)nitrobenzene: Contains a nitro group instead of an amino group, leading to different reactivity and applications.

Uniqueness

4-fluoro-2-methyl-5-(propan-2-yl)aniline is unique due to the presence of both a fluorine atom and an amino group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

CAS No.

1697233-87-6

Molecular Formula

C10H14FN

Molecular Weight

167.2

Purity

95

Origin of Product

United States

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